5-Hexyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
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Overview
Description
5-Hexyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, material science, and agriculture
Preparation Methods
The synthesis of 5-Hexyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the cycloaddition reaction of an azide with a nitrile. The reaction is often carried out in the presence of a catalyst such as triethyl orthoformate and sodium azide . Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, including controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
5-Hexyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of tetrazole N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, resulting in the formation of substituted tetrazoles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hexyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hexyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to specific active sites on enzymes, thereby inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
5-Hexyl-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide can be compared with other tetrazole derivatives such as:
3-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyltetrazolium bromide: Known for its use in cell viability assays.
Losartan and Candesartan: Tetrazole-containing antihypertensive drugs.
The uniqueness of this compound lies in its specific hexyl and diphenyl substitutions, which may confer distinct biological and chemical properties compared to other tetrazole derivatives.
Properties
CAS No. |
89206-02-0 |
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Molecular Formula |
C19H25BrN4 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
5-hexyl-1,3-diphenyl-1,2-dihydrotetrazol-1-ium;bromide |
InChI |
InChI=1S/C19H24N4.BrH/c1-2-3-4-11-16-19-20-23(18-14-9-6-10-15-18)21-22(19)17-12-7-5-8-13-17;/h5-10,12-15,21H,2-4,11,16H2,1H3;1H |
InChI Key |
AUDQJDOMOWNUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NN(N[NH+]1C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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